(1S,2S)-2-[(3,5-difluorophenyl)methoxy]cyclohexan-1-amine
Overview
Description
(1S,2S)-2-[(3,5-difluorophenyl)methoxy]cyclohexan-1-amine is a synthetic organic compound that features a cyclohexane ring substituted with an amine group and a 3,5-difluorobenzyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-[(3,5-difluorophenyl)methoxy]cyclohexan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclohexanone and 3,5-difluorobenzyl alcohol.
Formation of Cyclohexanol: Cyclohexanone is reduced to cyclohexanol using a reducing agent such as sodium borohydride.
Protection of Hydroxyl Group: The hydroxyl group of cyclohexanol is protected using a suitable protecting group like tert-butyldimethylsilyl chloride.
Formation of Benzyl Ether: The protected cyclohexanol is reacted with 3,5-difluorobenzyl bromide in the presence of a base like potassium carbonate to form the benzyl ether.
Deprotection: The protecting group is removed to yield the desired (1S,2S)-2-((3,5-Difluorobenzyl)oxy)cyclohexanol.
Amination: The hydroxyl group is converted to an amine using reagents like thionyl chloride followed by ammonia or an amine source.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-[(3,5-difluorophenyl)methoxy]cyclohexan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyl ether moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are common.
Substitution: Conditions typically involve bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzyl ethers.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems, potentially as a ligand for receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (1S,2S)-2-[(3,5-difluorophenyl)methoxy]cyclohexan-1-amine would depend on its specific application. In a biological context, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-((3,5-Difluorobenzyl)oxy)cyclohexanamine: A stereoisomer with potentially different biological activity.
(1S,2S)-2-((3,5-Dichlorobenzyl)oxy)cyclohexanamine: A similar compound with chlorine substituents instead of fluorine.
(1S,2S)-2-((3,5-Difluorobenzyl)oxy)cyclohexanol: The alcohol analog of the compound.
Uniqueness
The presence of the 3,5-difluorobenzyl ether moiety and the specific stereochemistry of (1S,2S)-2-[(3,5-difluorophenyl)methoxy]cyclohexan-1-amine may confer unique properties in terms of reactivity, biological activity, and physical characteristics compared to its analogs.
Properties
IUPAC Name |
(1S,2S)-2-[(3,5-difluorophenyl)methoxy]cyclohexan-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO/c14-10-5-9(6-11(15)7-10)8-17-13-4-2-1-3-12(13)16/h5-7,12-13H,1-4,8,16H2/t12-,13-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELWUQLZFVBFDN-STQMWFEESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)OCC2=CC(=CC(=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)N)OCC2=CC(=CC(=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901190340 | |
Record name | Cyclohexanamine, 2-[(3,5-difluorophenyl)methoxy]-, (1S,2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901190340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1951425-03-8 | |
Record name | Cyclohexanamine, 2-[(3,5-difluorophenyl)methoxy]-, (1S,2S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1951425-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanamine, 2-[(3,5-difluorophenyl)methoxy]-, (1S,2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901190340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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